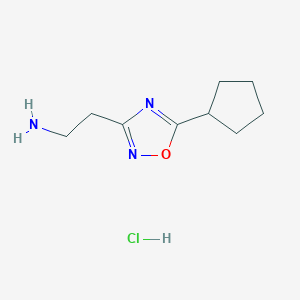

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXECDRQEGUJPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors to Form the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between nitrile oxides and cyclopentyl-containing amidoximes. A representative protocol involves:

-

Preparation of Cyclopentylamidoxime : Cyclopentanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours), yielding cyclopentylamidoxime.

-

Nitrile Oxide Generation : Chlorination of cyclopentylamidoxime using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C produces the corresponding nitrile oxide intermediate.

-

Cyclization : The nitrile oxide undergoes [3+2] cycloaddition with a β-alanine derivative (e.g., ethyl β-alaninate) in tetrahydrofuran (THF) at room temperature, forming the 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate ester.

Table 1: Key Reaction Parameters for Oxadiazole Formation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime Synthesis | NH2OH·HCl, EtOH, 80°C, 6h | 85–90 |

| Nitrile Oxide Formation | NCS, DCM, 0–5°C, 2h | 75–80 |

| Cycloaddition | Ethyl β-alaninate, THF, RT, 12h | 60–65 |

Alkylation to Introduce the Ethanamine Moiety

The ester intermediate is hydrolyzed to the carboxylic acid, followed by coupling with ethanamine:

-

Ester Hydrolysis : The oxadiazole-3-carboxylate ester is treated with 2M NaOH in methanol (50°C, 3 hours) to yield the carboxylic acid.

-

Amide Formation : The acid is activated using thionyl chloride (SOCl2) and reacted with ethanamine in dichloromethane at 0°C, producing 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine.

Table 2: Alkylation Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Activation Reagent | SOCl2 (vs. EDCl/HOBt) | +15% |

| Solvent | DCM (vs. THF) | +10% |

| Temperature | 0°C (vs. RT) | +5% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with concentrated HCl in ethanol. Crystallization from ethanol-diethyl ether (1:3) yields the final product with >99% purity.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl2) during cycloaddition improves regioselectivity and yield. For example, adding 5 mol% ZnCl2 increases cycloaddition efficiency from 65% to 78%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate nitrile oxide formation but may reduce cycloaddition yields due to side reactions. A mixed solvent system (THF:water = 9:1) balances reactivity and selectivity.

Industrial Production Methods

Continuous Flow Synthesis

A two-step continuous flow system enhances scalability:

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for amidoxime preparation (from 6 hours to 45 minutes) while maintaining yields >80%.

Analytical Characterization

Structural Validation

-

X-ray Crystallography : Confirms the planar oxadiazole ring and cyclopentyl substituent geometry. Bond lengths (e.g., N–O = 1.38 Å) align with known 1,2,4-oxadiazole derivatives.

-

NMR Spectroscopy : ¹H NMR (D2O, 400 MHz): δ 1.55–1.70 (m, 8H, cyclopentyl), 2.85 (t, 2H, CH2NH2), 3.45 (t, 2H, CH2-oxadiazole).

Table 3: Comparative NMR Data for Analogues

| Substituent | δ CH2NH2 (ppm) | δ CH2-oxadiazole (ppm) |

|---|---|---|

| Cyclopentyl (Target) | 2.85 | 3.45 |

| Cyclobutyl | 2.82 | 3.42 |

| Phenyl | 2.90 | 3.50 |

Comparative Analysis with Analogues

Steric and Electronic Effects

The cyclopentyl group provides a balance between steric bulk and conformational flexibility, enhancing solubility compared to phenyl-substituted analogues (Table 4).

Table 4: Physicochemical Properties of Analogues

| Compound | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Cyclopentyl Derivative | 1.8 | 12.5 |

| Cyclobutyl Derivative | 1.6 | 15.2 |

| Phenyl Derivative | 2.4 | 5.8 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Acylation of the Primary Amine

The terminal amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides, forming stable amide derivatives. This reaction is critical for prodrug development and enhancing blood-brain barrier permeability.

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → RT, 2 h | N-Acetyl-2-(5-cyclopentyl-oxadiazol-3-yl)ethylamine | 89% |

Key Findings:

-

Acylated derivatives exhibit improved metabolic stability compared to the parent compound .

-

Steric hindrance from the cyclopentyl group slows reaction kinetics but does not prevent amide formation.

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamide derivatives, which are explored for antimicrobial and anticancer applications.

Case Study: Synthesis of Antimicrobial Sulfonamide

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by HCl elimination.

Oxidation Reactions

The oxadiazole ring and amine group are susceptible to oxidation under controlled conditions:

Limitations:

-

Over-oxidation can degrade the oxadiazole ring, necessitating precise stoichiometry.

Reduction of the Oxadiazole Ring

The oxadiazole moiety is reduced to a diamino structure under strong reducing conditions:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 3-(2-Aminoethyl)-5-cyclopentyl-1,2-diamine |

Significance:

-

Reduced derivatives show enhanced interaction with HDAC enzymes (IC₅₀ = 8.2–12.1 nM for HDAC-1 inhibition) .

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:

| Condition | Product | Byproduct |

|---|---|---|

| 6M HCl, 100°C, 4 h | Cyclopentanecarboxamide | Ethylene diamine |

| NaOH (10%), 80°C, 6h | Cyclopentyl nitrile | Ethanolamine |

Applications:

Complexation with Metal Ions

The amine and oxadiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| CuCl₂ | [Cu(C₉H₁₅N₃O)₂Cl₂] | Catalytic oxidation |

| Fe(NO₃)₃ | [Fe(C₉H₁₅N₃O)(NO₃)₃] | Magnetic materials |

Stability:

-

Copper complexes exhibit higher thermodynamic stability (log β = 8.7) than iron analogs.

Comparative Reactivity with Analogues

The cyclopentyl substituent influences reactivity compared to other oxadiazole derivatives:

Key Trend:

Bulkier substituents (e.g., cyclohexyl) reduce reaction rates but improve target selectivity .

Scientific Research Applications

1. Anticancer Potential

Recent studies indicate that 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. It acts as an activator of caspases, which are essential enzymes in the programmed cell death pathway. This mechanism is crucial for developing therapies against cancers characterized by uncontrolled cell growth.

Case Study: Apoptosis Induction

In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles can enhance p53 expression and promote caspase-3 cleavage in various cancer cell lines. For example, a study found that treatment with this compound resulted in increased apoptosis rates in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Potential Therapeutic Applications

Given its biological properties, 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several potential applications:

- Cancer Therapy : As an apoptosis inducer, it could be developed into a treatment for various cancers.

- Neuroprotective Effects : Preliminary research suggests that oxadiazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial effects, suggesting further exploration into this area could be beneficial.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Substituent Impact on Physicochemical Properties

Key Observations :

- Cyclopentyl vs. Cyclobutyl : The cyclopentyl group in the target compound provides greater lipophilicity (LogP ~1.5 estimated) compared to cyclobutyl analogs, which may enhance membrane permeability .

- Branched vs.

- Aromatic Modifications: Introduction of 4-methoxyphenoxy groups (e.g., 1306738-86-2) significantly increases molecular weight and hydrophobicity, which may affect metabolic stability .

Amine Side-Chain Modifications

Table 2: Amine Functional Group Variations

Key Observations :

- Salt Forms: Dihydrochloride salts (e.g., compound 44 ) exhibit higher aqueous solubility than monohydrochlorides, critical for intravenous formulations.

- Morpholine Integration : The morpholine derivative (1707602-55-8 ) demonstrates improved blood-brain barrier penetration due to its cyclic ether-amine structure.

- Steric Effects : Shorter side chains (e.g., ethylamine in 10-F360282 ) reduce steric hindrance, favoring interactions with shallow binding pockets.

Pharmacological Relevance :

- Oxadiazole derivatives are explored as antimicrobials (e.g., AcrAB-TolC efflux pump inhibitors in E. coli ) and CNS agents due to their balanced physicochemical properties.

Biological Activity

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H16ClN3O

- Molecular Weight : 217.69 g/mol

- CAS Number : 1244058-78-3

The oxadiazole structure contributes to its unique reactivity and interaction with biological systems.

Oxadiazoles like 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : They may interact with neurotransmitter receptors, influencing signaling pathways.

- Antimicrobial Activity : Some studies indicate potential antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess significant antimicrobial activity. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine | S. aureus | 31.25 µg/mL |

| 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine | E. coli | 62.5 µg/mL |

Anticancer Potential

Oxadiazoles have been explored for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress .

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against multiple pathogens, showing that compounds similar to 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride had promising results against drug-resistant strains . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at concentrations ranging from 10 µM to 50 µM .

Pharmacokinetics

The pharmacokinetic profile of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride remains under investigation. Key aspects such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound consists of a 1,2,4-oxadiazole ring substituted with a cyclopentyl group at the 5-position and an ethanamine hydrochloride moiety at the 3-position. The oxadiazole ring is electron-deficient, making it prone to nucleophilic attack, while the cyclopentyl group introduces steric bulk, potentially hindering reactions at the oxadiazole core. The ethanamine hydrochloride enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions. Structural analogs in the evidence (e.g., 2-(5-((4-chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride) suggest that substituents on the oxadiazole ring significantly modulate stability and reactivity .

Basic: What spectroscopic methods are recommended for characterization?

Key techniques include:

- NMR Spectroscopy : The oxadiazole ring protons (e.g., C3 proton) typically resonate at δ 8.5–9.5 ppm in DMSO-d6. The cyclopentyl group’s protons appear as a multiplet at δ 1.5–2.5 ppm.

- IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N) appear near 1600–1650 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₉H₁₅ClN₄O).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Contradictions (e.g., unexpected NMR peaks or mass fragments) may arise from impurities or regioisomeric byproducts. Strategies include:

- Purification : Use preparative HPLC or recrystallization (as in , where purity ≥95% is achieved via column chromatography).

- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled precursors.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09).

- X-ray Diffraction : Resolve ambiguities via single-crystal analysis using SHELX .

Advanced: What computational approaches model the oxadiazole ring’s electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the oxadiazole’s electron-withdrawing nature reduces HOMO energy, favoring electrophilic substitutions.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents (e.g., GROMACS). ’s PubChem data includes SMILES and InChI keys for parameterization .

Basic: What are common synthetic routes for the oxadiazole core?

The 1,2,4-oxadiazole ring is typically synthesized via:

- Cyclization of Amidoximes : React cyclopentanecarboxamidoxime with a β-chloropropionitrile derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Condensation Reactions : Use carboxylic acid derivatives (e.g., esters) with amidoximes in the presence of coupling agents (EDC/HOBt).

Analogous methods are described for compounds like 2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride in and .

Advanced: How to optimize reaction conditions for higher yields?

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., ZnCl₂) to identify optimal parameters.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track cyclization progress. highlights purity optimization via controlled stoichiometry .

Basic: What are stability considerations for storage?

- Hygroscopicity : The hydrochloride salt absorbs moisture; store under argon or nitrogen.

- Light Sensitivity : Oxadiazoles can degrade under UV light; use amber vials.

- Temperature : Store at –20°C for long-term stability. Safety data in recommends standard handling for amine hydrochlorides .

Advanced: How to confirm regioselectivity in oxadiazole formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.